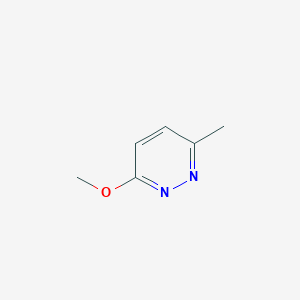

3-Methoxy-6-methylpyridazine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-methoxy-6-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-4-6(9-2)8-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTYPAQYQLIQSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307589 | |

| Record name | 3-methoxy-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17644-83-6 | |

| Record name | 17644-83-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-methoxy-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Methoxy-6-methylpyridazine

For Immediate Distribution

[City, State] – [Date] – This in-depth technical guide serves as a definitive resource for researchers, scientists, and drug development professionals on the chemical structure elucidation of 3-methoxy-6-methylpyridazine. As a Senior Application Scientist, this document synthesizes established analytical principles with practical, field-proven insights to provide a comprehensive workflow for the unambiguous structural confirmation of this pyridazine derivative. Pyridazine-based frameworks are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.[1][2]

Foundational Analysis: The Expected Structure

Before embarking on experimental analysis, a thorough understanding of the target molecule is paramount. 3-Methoxy-6-methylpyridazine possesses the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol .[3] The proposed structure, depicted below, forms the basis for our predicted spectroscopic data.

Caption: Chemical structure of 3-methoxy-6-methylpyridazine.

The Elucidation Workflow: A Synergistic Approach

The structural confirmation of 3-methoxy-6-methylpyridazine relies on a logical and interconnected workflow. Each analytical technique provides distinct yet complementary information, culminating in a comprehensive and validated structural assignment.

Caption: A workflow for the structural elucidation of 3-methoxy-6-methylpyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: Probing the Proton Environment

Rationale: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (revealing adjacent protons).

Predicted Spectrum for 3-Methoxy-6-methylpyridazine:

-

~2.6 ppm (singlet, 3H): This signal is attributed to the three protons of the methyl group at the C6 position. Its singlet nature indicates no adjacent protons. A similar methyl group in 3-methylpyridazine appears at approximately 2.7 ppm.[4]

-

~4.0 ppm (singlet, 3H): This signal corresponds to the three protons of the methoxy group at the C3 position. The singlet multiplicity is expected as there are no neighboring protons.

-

~7.0-7.5 ppm (doublet, 1H): This signal is expected for the proton at the C4 position. It will appear as a doublet due to coupling with the adjacent proton at C5.

-

~7.5-8.0 ppm (doublet, 1H): This signal is anticipated for the proton at the C5 position, appearing as a doublet due to coupling with the C4 proton.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 3-methoxy-6-methylpyridazine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, with the chemical shift indicating the carbon's chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

Predicted Spectrum for 3-Methoxy-6-methylpyridazine:

-

~20-25 ppm: A signal corresponding to the methyl carbon at C6.

-

~55-60 ppm: The methoxy carbon signal.

-

~115-125 ppm: A signal for the C4 carbon.

-

~125-135 ppm: A signal for the C5 carbon.

-

~150-160 ppm: The C3 carbon, which is attached to the electronegative oxygen atom.

-

~160-170 ppm: The C6 carbon, which is part of the aromatic ring and attached to the methyl group.

Online prediction tools can provide more refined estimates for these chemical shifts.[5][6]

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

2D NMR Spectroscopy (COSY and HSQC/HMBC): Connecting the Pieces

Rationale: 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between protons and carbons.

-

COSY: Reveals proton-proton couplings, confirming which protons are adjacent to each other. For 3-methoxy-6-methylpyridazine, a cross-peak between the signals of the C4-H and C5-H protons would be expected.

-

HSQC: Correlates directly bonded proton and carbon atoms. This would confirm the assignments of the protonated carbons.

-

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments and confirming the positions of the substituents.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.

Predicted Mass Spectrum for 3-Methoxy-6-methylpyridazine:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 124, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks: The fragmentation of pyridazine derivatives can be complex.[7][8] Expected fragmentation patterns for 3-methoxy-6-methylpyridazine could involve the loss of a methyl radical (M⁺ - 15) from the methoxy or methyl group, or the loss of a methoxy radical (M⁺ - 31).

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is recorded, generating the mass spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: IR spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting the absorption of infrared radiation at characteristic frequencies corresponding to the vibrations of chemical bonds.

Predicted IR Spectrum for 3-Methoxy-6-methylpyridazine:

-

~3000-3100 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

~2850-2960 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups.

-

~1550-1600 cm⁻¹ and ~1450-1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridazine ring.

-

~1000-1300 cm⁻¹: C-O stretching vibrations of the methoxy group.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid), as a KBr pellet (if solid), or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the prepared sample in an FTIR spectrometer and record the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Data Summary and Conclusion

The following table summarizes the expected key analytical data for the structural confirmation of 3-methoxy-6-methylpyridazine.

| Analytical Technique | Parameter | Predicted Value/Observation |

| ¹H NMR | Chemical Shift (δ) | ~2.6 ppm (s, 3H), ~4.0 ppm (s, 3H), ~7.0-7.5 ppm (d, 1H), ~7.5-8.0 ppm (d, 1H) |

| ¹³C NMR | Chemical Shift (δ) | ~20-25, ~55-60, ~115-125, ~125-135, ~150-160, ~160-170 ppm |

| Mass Spectrometry | Molecular Ion (m/z) | 124 |

| IR Spectroscopy | Key Absorptions (cm⁻¹) | ~3000-3100 (Ar-H), ~2850-2960 (C-H), ~1550-1600 (C=C, C=N), ~1000-1300 (C-O) |

By systematically applying this multi-technique spectroscopic approach, the chemical structure of 3-methoxy-6-methylpyridazine can be elucidated with a high degree of confidence. The congruence of the predicted and experimental data across NMR, MS, and IR provides a self-validating system, ensuring the scientific integrity of the structural assignment. This comprehensive guide serves as a robust framework for researchers in their pursuit of novel chemical entities.

References

-

Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). sphinxsai.com. Retrieved from [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2021). MDPI. Retrieved from [Link]

-

Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2022). MDPI. Retrieved from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). CASPRE. Retrieved from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

NMR Predictor. (n.d.). Chemaxon. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry. (n.d.). University of Delaware. Retrieved from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]

-

Pyridazine, 3-chloro-6-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

-

Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022). YouTube. Retrieved from [Link]

-

Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024). The Morganton Scientific Review. Retrieved from [Link]

-

Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024). Mestrelab Research. Retrieved from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. (2021). YouTube. Retrieved from [Link]

-

Mass Spectrometry Fragmentation Patterns. (n.d.). Science Ready. Retrieved from [Link]

-

Infrared spectra prediction. (n.d.). Cheminfo.org. Retrieved from [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). PROSPRE. Retrieved from [Link]

-

How to predict IR Spectra? (2023). ResearchGate. Retrieved from [Link]

-

Predicting Infrared Spectra with Message Passing Neural Networks. (n.d.). MIT Open Access Articles. Retrieved from [Link]

-

Prediction of the Infrared Absorbance Intensities and Frequencies of Hydrocarbons: A Message Passing Neural Network Approach. (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared Spectra Prediction and Potential Energy Surface Studies of Methylarsine and Methylstibine. (2009). PubMed. Retrieved from [Link]

Sources

- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. echemi.com [echemi.com]

- 4. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR [m.chemicalbook.com]

- 5. CASPRE [caspre.ca]

- 6. Visualizer loader [nmrdb.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. scienceready.com.au [scienceready.com.au]

A Technical Guide to 3-Methoxy-6-methylpyridazine (CAS 17644-83-6): Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: 3-Methoxy-6-methylpyridazine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a pyridazine core with methoxy and methyl substituents, offers multiple sites for chemical modification. This guide provides an in-depth analysis of its physicochemical properties, common synthesis protocols, characteristic reactivity, and its applications as a building block in drug development. Detailed experimental procedures, workflow visualizations, and a comprehensive review of its safety profile are included to support researchers and scientists in its effective and safe utilization.

Introduction & Overview

The pyridazine ring system, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, analgesic, and antimicrobial properties. 3-Methoxy-6-methylpyridazine (CAS: 17644-83-6) has emerged as a key building block for accessing novel pyridazine-based compounds.[1] The presence of a methoxy group at the 3-position and a methyl group at the 6-position provides a strategic combination of reactive sites, enabling chemists to introduce diverse functionalities and build molecular complexity. This guide aims to be a comprehensive resource for professionals in drug discovery and chemical research, consolidating technical data and practical insights into the handling and application of this important intermediate.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of 3-Methoxy-6-methylpyridazine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 17644-83-6 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| Exact Mass | 124.0637 g/mol | [1] |

| Appearance | Solid (typically white to off-white) | [2] |

| Topological Polar Surface Area | 35 Ų | [1] |

| Complexity | 87.1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Covalently-Bonded Unit Count | 1 | [1] |

These properties indicate a small, relatively polar molecule suitable for a variety of organic transformations.

Synthesis and Manufacturing

The most common and industrially scalable synthesis of 3-Methoxy-6-methylpyridazine involves the nucleophilic substitution of a chlorine atom from a suitable precursor, typically 3-chloro-6-methylpyridazine, with a methoxide source.

General Synthesis Pathway

The reaction proceeds by treating 3-chloro-6-methylpyridazine with sodium methoxide in a suitable solvent, such as methanol. The methoxide ion acts as a nucleophile, displacing the chloride ion from the pyridazine ring to yield the desired product.

Detailed Experimental Protocol: Synthesis from 3-Chloro-6-methylpyridazine

This protocol describes a representative lab-scale synthesis.

Materials:

-

3-Chloro-6-methylpyridazine

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Ice bath

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-6-methylpyridazine (1 equivalent) in anhydrous methanol.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add sodium methoxide (1.1 to 1.5 equivalents) to the stirred solution. The addition should be portion-wise to control any exotherm.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the excess sodium methoxide with a suitable acid (e.g., dilute HCl or acetic acid) to a pH of ~7.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 3-Methoxy-6-methylpyridazine can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-Methoxy-6-methylpyridazine.

Chemical Reactivity and Synthetic Utility

3-Methoxy-6-methylpyridazine possesses two primary sites for further chemical modification: the methyl group and the methoxy group.

-

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or potassium dichromate in an acidic medium.[3] This transformation yields 6-methoxypyridazine-3-carboxylic acid, another valuable intermediate.[3]

-

Nucleophilic Displacement of the Methoxy Group: While the methoxy group is generally a poor leaving group, its displacement can be achieved with potent nucleophiles under forcing conditions, or after activation of the pyridazine ring. This allows for the introduction of various functionalities at the 3-position.

-

Reactions on the Pyridazine Ring: The pyridazine ring itself can undergo electrophilic substitution, although it is generally deactivated by the two nitrogen atoms. The positions of substitution are directed by the existing substituents.

Key Reaction Diagram: Oxidation of the Methyl Group

Caption: Oxidation of 3-Methoxy-6-methylpyridazine.

Applications in Medicinal Chemistry & Drug Development

3-Methoxy-6-methylpyridazine is a valuable starting material in the synthesis of biologically active compounds. Its derivatives have been explored for various therapeutic applications. For instance, related aminomethoxypyridazines are key intermediates in the preparation of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist used to treat prostate cancer and uterine fibroids.[4]

The general strategy involves using the pyridazine core as a central scaffold and modifying the methoxy and methyl groups to append other pharmacophoric features.

Logical Role in Drug Discovery

Caption: Role as an intermediate in drug discovery.

Analytical Characterization

Confirming the identity and purity of 3-Methoxy-6-methylpyridazine is crucial. Standard analytical techniques are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methoxy protons, and the aromatic protons on the pyridazine ring. The expected chemical shifts would be approximately δ 2.5-2.7 ppm (s, 3H, -CH₃), δ 3.9-4.1 ppm (s, 3H, -OCH₃), and signals in the aromatic region (δ 7.0-9.0 ppm) for the ring protons.[5][6]

-

¹³C NMR: The carbon NMR would show signals for the methyl carbon, the methoxy carbon, and the four distinct carbons of the pyridazine ring.

-

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 124.14).[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic peaks for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

Safety & Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Methoxy-6-methylpyridazine.

-

Hazard Identification: This compound should be handled as a potentially hazardous substance. While specific GHS classifications for this exact compound are not universally available, related pyridazine derivatives are often classified as irritants to the skin, eyes, and respiratory system, and may be harmful if swallowed.[7][8][9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7] Keep away from strong oxidizing agents and incompatible materials.[7]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

3-Methoxy-6-methylpyridazine is a synthetically valuable and versatile building block in modern organic chemistry, particularly for applications in drug discovery and development. Its straightforward synthesis, coupled with the strategic placement of reactive functional groups, allows for the efficient construction of diverse molecular architectures. This guide has provided a comprehensive technical overview of its properties, synthesis, reactivity, and safe handling, intended to empower researchers to fully leverage its potential in their scientific endeavors.

References

- Pipzine Chemicals. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China.

- ECHEMI. 3-methoxy-6-methylpyridazine | 17644-83-6.

- PrepChem.com. Synthesis of 3-amino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine.

- Fisher Scientific. SAFETY DATA SHEET.

- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-6-METHOXYPYRIDAZINE.

- Sigma-Aldrich. A75706 - SAFETY DATA SHEET.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File.

- ChemSynthesis. 3-methoxy-6-phenylpyridazine.

- ChemicalBook. 2-Bromo-3-methoxy-6-methylpyridine synthesis.

- Apollo Scientific. 3-Amino-6-methoxypyridazine Safety Data Sheet.

- ChemicalBook. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum.

- QuanYiBio. 3-Methoxy-6-methylpyridazine.

- ChemicalBook. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8.

- NIST. 3-Methylpyridazine - the NIST WebBook.

- University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Sigma-Aldrich. 3-Methoxypyridine 97 7295-76-3.

- Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry.

- PubChem - NIH. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254.

- PubChem - NIH. 3-Methylpyridazine | C5H6N2 | CID 74208.

- PubChem - NIH. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673.

Sources

- 1. echemi.com [echemi.com]

- 2. 3-Amino-6-methoxy-2-methylpyridine Supplier & Manufacturer China | Properties, Applications, Safety Data [pipzine-chem.com]

- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 4. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]

- 5. 2-Bromo-3-methoxy-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 6-Methoxypyridazin-3-amine | C5H7N3O | CID 81673 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 3-Methoxy-6-methylpyridazine from 3-Chloro-6-methylpyridazine

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the synthesis of 3-methoxy-6-methylpyridazine, a key heterocyclic scaffold, from its chlorinated precursor. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the underlying principles, the rationale for procedural choices, and the critical parameters that ensure a successful, reproducible, and safe synthesis. This guide is structured to be a self-validating resource, grounded in established chemical principles and supported by authoritative references.

Strategic Overview: The Importance of the Pyridazine Core and the SNAr Transformation

The pyridazine moiety is a privileged scaffold in medicinal chemistry and agrochemical development. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in the design of biologically active molecules. The conversion of 3-chloro-6-methylpyridazine to its 3-methoxy analog is a fundamental transformation that enables further molecular elaboration. This is achieved via a Nucleophilic Aromatic Substitution (SNA r) reaction, a powerful method for functionalizing electron-deficient aromatic systems.[1][2]

The electron-deficient nature of the pyridazine ring, exacerbated by the inductive effect of the two nitrogen atoms, makes it susceptible to attack by nucleophiles.[1] The chlorine atom at the 3-position serves as an effective leaving group, facilitating this substitution. Understanding the mechanism is paramount to controlling the reaction's outcome.

Mechanism of Action: Addition-Elimination

The SNA r reaction proceeds through a well-established two-step addition-elimination mechanism.[1]

-

Nucleophilic Attack (Addition): The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the carbon atom bonded to the chlorine. This is the rate-determining step and results in the temporary disruption of the ring's aromaticity, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

-

Leaving Group Expulsion (Elimination): The aromaticity of the pyridazine ring is restored in a rapid second step, where the chloride ion is expelled as the leaving group.[1]

Hazard Analysis and Risk Mitigation

Scientific integrity demands a proactive approach to safety. A thorough understanding of the hazards associated with each reagent is non-negotiable.

| Substance | CAS No. | Key Hazards | Recommended PPE |

| 3-Chloro-6-methylpyridazine | 1121-79-5 | Harmful if swallowed; Causes skin irritation and serious eye damage; May cause an allergic skin reaction.[3][4][5] | Nitrile gloves, chemical safety goggles, lab coat.[3] |

| Sodium Methoxide (solid) | 124-41-4 | Flammable solid; Self-heating (may catch fire); Water-reactive; Corrosive; Causes severe skin burns and eye damage.[6][7] | Flame-retardant lab coat, nitrile gloves, chemical safety goggles, face shield. Handle in an inert atmosphere glovebox or under a nitrogen blanket.[6] |

| Methanol (Solvent) | 67-56-1 | Highly flammable liquid and vapor; Toxic if swallowed, in contact with skin, or if inhaled; Causes damage to organs (optic nerve).[8] | Nitrile gloves, chemical safety goggles, lab coat. Use only in a certified chemical fume hood.[8] |

Core Safety Directive: The reaction is highly sensitive to moisture and air. Sodium methoxide reacts violently with water, producing flammable methanol and corrosive sodium hydroxide.[7] All glassware must be rigorously oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocol: A Validated Workflow

This protocol is designed for robustness and reproducibility. Each step includes justifications rooted in chemical principles.

Materials and Reagents

-

3-Chloro-6-methylpyridazine (See Table 1)

-

Sodium methoxide (Reagent grade, handled under inert gas)

-

Anhydrous Methanol (CH₃OH, ACS grade, max 0.005% H₂O)

-

Ethyl Acetate (EtOAc, ACS grade)

-

Saturated Sodium Bicarbonate Solution (Sat. NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography, 230-400 mesh)

-

TLC plates (Silica gel 60 F₂₅₄)

| Compound | Formula | MW ( g/mol ) | m.p. (°C) | Appearance |

| 3-Chloro-6-methylpyridazine | C₅H₅ClN₂ | 128.56 | 58-62 | Solid |

| 3-Methoxy-6-methylpyridazine | C₆H₈N₂O | 124.14 | (Predicted) | (Predicted Solid/Oil) |

Step-by-Step Synthesis Procedure

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser topped with a nitrogen/argon inlet.

-

Reagent Preparation: To the flask, add anhydrous methanol (e.g., 10 mL per 1 g of starting material). Cool the solvent to 0 °C in an ice bath. Under a positive flow of inert gas, carefully add sodium methoxide (1.1 molar equivalents). Stir until fully dissolved.

-

Substrate Addition: To the cooled methoxide solution, add 3-chloro-6-methylpyridazine (1.0 molar equivalent) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction Execution: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C for methanol).

-

Reaction Monitoring (Self-Validation): The progress of the reaction must be monitored to determine the endpoint. This is a critical self-validating step. Use Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30-50% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible by UV light.

-

Trustworthiness: Relying on a fixed reaction time is poor practice. Monitoring ensures the reaction is not stopped prematurely (low yield) or run for too long (potential for side-product formation).

-

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

Extraction: Partition the resulting residue between water and ethyl acetate.[1] The product will move into the organic layer. Separate the layers using a separatory funnel. Extract the aqueous layer two more times with ethyl acetate to ensure complete recovery.

-

Washing and Drying: Combine all organic extracts. Wash once with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude material by column chromatography on silica gel to obtain the final, high-purity 3-methoxy-6-methylpyridazine.

Field Insights: Troubleshooting and Optimization

| Issue | Potential Cause | Corrective Action |

| Low or No Conversion | Insufficiently reactive nucleophile (degraded NaOMe); Low reaction temperature. | Ensure NaOMe is fresh and handled under inert gas. Confirm reflux temperature is reached. |

| Presence of Hydroxy-Pyridazine Impurity | Water contamination in reagents or glassware. | Rigorously dry all glassware. Use high-purity anhydrous solvents. Handle hygroscopic NaOMe appropriately.[9] |

| Complex Mixture of Products | Reaction temperature too high or prolonged reaction time leading to side reactions. | Adhere to the recommended reflux temperature. Use TLC monitoring to stop the reaction promptly upon completion. |

A Note on Selectivity: While this reaction is straightforward, similar substitutions on di-substituted pyridazines (e.g., 3,6-dichloropyridazine) require careful control of stoichiometry and temperature to favor mono-substitution over di-substitution.[9] Lowering the temperature and using precisely one equivalent of the nucleophile are key strategies in such cases.[9]

Conclusion

The synthesis of 3-methoxy-6-methylpyridazine via Nucleophilic Aromatic Substitution is a robust and essential transformation for chemical and pharmaceutical development. Success hinges not on rote adherence to a protocol, but on a deep understanding of the underlying mechanism, a vigilant approach to safety and anhydrous techniques, and the implementation of self-validating checks like reaction monitoring. This guide provides the technical framework and expert insights necessary for researchers to confidently and successfully execute this synthesis.

References

- Alkali Metals Limited. (n.d.). Material Safety Data Sheet Sodium Methoxide (powder).

- Chem-Supply. (2022, October 26). Safety Data Sheet: Sodium Methoxide 30%.

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine.

- TCI EUROPE N.V. (2025, May 13). 3-Chloro-6-methylpyridazine - SAFETY DATA SHEET.

- ChemicalBook. (2025, September 27). Sodium Methoxide - Safety Data Sheet.

- PanReac AppliChem. (n.d.). Sodium methoxide 25% in methanol - Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 3-Chloro-6-methylpyridazine 97%.

- Sigma-Aldrich. (2025, November 18). SAFETY DATA SHEET: Sodium methoxide.

- Apollo Scientific. (2023, June 30). 3-Chloro-6-methylpyridazine - Safety Data Sheet.

- Capot Chemical. (2014, October 27). MSDS of 3-Chloro-6-methylpyridazine.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Chloro-6-methoxypyridazine Derivatives.

- Powers, D. C., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(41), 12227-12235. DOI:10.1039/D2SC04041G.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 227254, 3-Chloro-6-methylpyridazine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. capotchem.com [capotchem.com]

- 5. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alkalimetals.com [alkalimetals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Methoxy-6-methylpyridazine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-6-methylpyridazine, a heterocyclic compound of increasing interest in medicinal chemistry. We delve into its core physicochemical properties, present a detailed, field-proven synthetic protocol, and explore the underlying principles of its reactivity. Furthermore, this guide contextualizes the utility of the pyridazine scaffold, highlighting the strategic role of 3-Methoxy-6-methylpyridazine as a versatile building block in the design and development of novel therapeutic agents. The information is curated to provide researchers and drug development professionals with the technical accuracy and practical insights necessary to leverage this molecule in their work.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring is a privileged scaffold in drug discovery, valued for its unique physicochemical properties. As a 1,2-diazine, its adjacent nitrogen atoms create a distinct electronic profile characterized by a high dipole moment and robust hydrogen-bonding capacity.[1] These features allow the pyridazine core to act as a bioisosteric replacement for other aromatic systems, such as phenyl or pyridine rings, often conferring advantageous properties to the parent molecule.[1][2] Strategically, incorporating a pyridazine moiety can enhance aqueous solubility, modulate lipophilicity, and mitigate off-target effects like inhibition of cytochrome P450 enzymes or interaction with the hERG potassium channel, a common source of cardiotoxicity.[1]

Derivatives of pyridazine have demonstrated significant potential in regulating inflammatory pathways and have been investigated as anti-inflammatory agents targeting key mediators like TNF-α and IL-6.[3] The structural versatility of this heterocycle makes it a valuable starting point for developing novel therapeutics across various disease areas.

3-Methoxy-6-methylpyridazine (CAS: 17644-83-6) is a prime example of a functionalized pyridazine building block. Its substituents—a methoxy group and a methyl group—provide handles for further chemical modification while influencing the electronic nature of the heterocyclic core. This guide will focus specifically on this molecule, providing the foundational knowledge required for its effective synthesis and application.

Core Molecular Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and research. The key quantitative data for 3-Methoxy-6-methylpyridazine are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O | [4][5] |

| Molecular Weight | 124.14 g/mol | [4][5] |

| Exact Mass | 124.063662883 Da | [4][5] |

| CAS Number | 17644-83-6 | [4][5] |

| Topological Polar Surface Area | 35.0 Ų | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

| XLogP3 | 0.5 | [4] |

Note: Experimental physical properties such as melting and boiling points are not consistently reported in publicly available literature.

Synthesis and Mechanistic Rationale

The most direct and industrially relevant synthesis of 3-Methoxy-6-methylpyridazine is achieved via a Nucleophilic Aromatic Substitution (SNAᵣ) reaction. This strategy leverages the electron-deficient nature of the pyridazine ring, which is further activated by the chloro-substituent, making it susceptible to attack by nucleophiles.

Recommended Synthetic Pathway: Nucleophilic Aromatic Substitution

The synthesis starts from the commercially available precursor, 3-chloro-6-methylpyridazine. The chloro group serves as an excellent leaving group, which is displaced by a methoxide nucleophile.

Caption: Synthetic workflow for 3-Methoxy-6-methylpyridazine.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the methoxylation of chloropyridazines.[6][7]

Materials:

-

3-chloro-6-methylpyridazine (1.0 eq)

-

Sodium methoxide (NaOMe, 1.2 - 1.5 eq)

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-6-methylpyridazine in anhydrous methanol.

-

Reagent Addition: To the stirred solution, add sodium methoxide portion-wise. An exothermic reaction may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-12 hours.

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~7.

-

Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Extract the aqueous layer 2-3 times with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure 3-Methoxy-6-methylpyridazine.

Causality and Experimental Choices

-

Choice of Nucleophile: Sodium methoxide provides a potent source of the methoxide anion (CH₃O⁻), which is a strong nucleophile required to attack the electron-poor pyridazine ring.

-

Solvent: Methanol is the ideal solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions, and it readily dissolves both the substrate and the reagent.

-

Inert Atmosphere: While not always strictly necessary, using an inert atmosphere prevents the reaction of sodium methoxide with atmospheric moisture.

-

Reflux Conditions: Heating the reaction provides the necessary activation energy for the substitution to proceed at a practical rate.

Chemical Reactivity and Spectroscopic Characterization

The reactivity of 3-Methoxy-6-methylpyridazine is governed by the interplay of its functional groups and the heterocyclic core. The methoxy group is an electron-donating group, while the pyridazine nitrogens are electron-withdrawing. This makes the ring susceptible to further functionalization.

Predicted Spectroscopic Data

-

¹H NMR:

-

Methoxy (OCH₃): A sharp singlet integrating to 3 protons, expected in the range of δ 3.8 - 4.2 ppm.

-

Methyl (CH₃): A sharp singlet integrating to 3 protons, typically found further upfield, around δ 2.4 - 2.7 ppm.

-

Pyridazine Ring Protons: Two doublets corresponding to the two protons on the aromatic ring, expected in the δ 7.0 - 7.8 ppm region. The coupling constant (J) between them would be characteristic of ortho-coupling.

-

-

¹³C NMR:

-

Methoxy (OCH₃): A signal in the range of δ 50 - 60 ppm.[8]

-

Methyl (CH₃): A signal in the upfield region, typically δ 15 - 25 ppm.

-

Pyridazine Ring Carbons: Four distinct signals in the aromatic region (δ 120 - 160 ppm), with the carbon attached to the methoxy group being the most downfield.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The primary ion observed in an Electron Impact (EI) spectrum would correspond to the exact mass of the molecule, m/z ≈ 124.06.

-

Sources

- 1. 3-Chloro-6-methylpyridazine | [frontierspecialtychemicals.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. acdlabs.com [acdlabs.com]

Spectroscopic Characterization of 3-Methoxy-6-methylpyridazine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-6-methylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related compounds.

Molecular Structure and Key Features

3-Methoxy-6-methylpyridazine (C₆H₈N₂O) possesses a pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms. The ring is substituted with a methoxy group at the 3-position and a methyl group at the 6-position. These functional groups impart distinct electronic and structural features that are reflected in its spectroscopic signatures.

Caption: Molecular structure of 3-Methoxy-6-methylpyridazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-Methoxy-6-methylpyridazine are discussed below.

Experimental Protocol for NMR Data Acquisition

High-quality NMR spectra can be obtained using a standard NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-Methoxy-6-methylpyridazine for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved to achieve optimal spectral resolution.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm, centered around 8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.[1]

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~200-220 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096.[1]

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak.[1]

Caption: Workflow for NMR spectral analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the aromatic protons, the methoxy protons, and the methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.5 | Doublet | 1H | H-4 | Aromatic proton adjacent to a carbon, expected to be downfield. |

| ~6.8-7.1 | Doublet | 1H | H-5 | Aromatic proton coupled to H-4. |

| ~4.0 | Singlet | 3H | -OCH₃ | Protons of the methoxy group, typically found in this region for aromatic ethers.[2] |

| ~2.6 | Singlet | 3H | -CH₃ | Protons of the methyl group attached to the aromatic ring. |

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating methoxy group will shield the ring protons, while the nitrogen atoms have a deshielding effect.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six signals, corresponding to the six carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-3 | Carbon attached to the electronegative oxygen atom, significantly deshielded. |

| ~155 | C-6 | Carbon attached to the methyl group and adjacent to a nitrogen atom. |

| ~125-135 | C-4, C-5 | Aromatic carbons. |

| ~55 | -OCH₃ | Methoxy carbon, characteristic chemical shift for this functional group.[2] |

| ~20 | -CH₃ | Methyl carbon. |

The specific chemical shifts are influenced by the electronic environment of each carbon atom. Carbons attached to heteroatoms or electron-withdrawing groups are shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Data Acquisition

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Liquids: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solids: The sample can be prepared as a KBr pellet or as a mull in Nujol. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.[3]

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Record the spectrum of the sample.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of 3-Methoxy-6-methylpyridazine is expected to show characteristic absorption bands for the aromatic ring, C-H bonds, and the C-O ether linkage.

| Predicted Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 2950-2850 | Aliphatic C-H stretch (CH₃) | Medium |

| 1600-1450 | C=C and C=N stretching in the aromatic ring | Medium-Strong |

| 1250-1050 | C-O-C asymmetric and symmetric stretching (ether) | Strong |

The presence of a strong absorption band in the 1250-1050 cm⁻¹ region is a key indicator of the ether functional group.[4] The aromatic C-H stretching vibrations above 3000 cm⁻¹ and the ring stretching vibrations are characteristic of the pyridazine core.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.

Experimental Protocol for MS Data Acquisition

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small organic molecules.

Instrumentation:

-

A mass spectrometer equipped with an EI source.

-

The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

Acquisition Parameters:

-

Ionization Energy: Typically 70 eV.

-

Mass Range: Scanned over a range appropriate for the expected molecular weight (e.g., m/z 10-200).

Predicted Mass Spectrum

The molecular formula of 3-Methoxy-6-methylpyridazine is C₆H₈N₂O, with a molecular weight of 124.14 g/mol .

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 124.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for pyridazine derivatives involve the loss of small neutral molecules or radicals.

Caption: Predicted major fragmentation pathways for 3-Methoxy-6-methylpyridazine.

Predicted Key Fragments:

| m/z | Proposed Fragment |

| 124 | [C₆H₈N₂O]⁺˙ (Molecular Ion) |

| 109 | [M - CH₃]⁺ |

| 97 | [M - HCN]⁺˙ |

| 96 | [M - CO]⁺˙ |

| 93 | [M - OCH₃]⁺ |

The relative intensities of these fragment ions will depend on their stability. The presence of two nitrogen atoms in the molecule means the molecular ion will have an even mass, which is consistent with the Nitrogen Rule.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 3-Methoxy-6-methylpyridazine. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, based on established principles and comparison with analogous structures, offer a solid foundation for the identification and characterization of this compound. Experimental verification of these predictions by researchers is encouraged to further enrich the understanding of this molecule's properties.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxypyridine. Retrieved from [Link]

-

NIST. (n.d.). 3-Methoxy-2,5-dimethylpyrazine. Retrieved from [Link]

-

NIST. (n.d.). 3-Methylpyridazine. Retrieved from [Link]

-

全益生物. (n.d.). 3-Methoxy-6-methylpyridazine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpyridazine. Retrieved from [Link]

-

NIST. (n.d.). 3-Methylpyridazine. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (2025). 3-chloro-6-methoxy-4-methylpyridazine (C6H7ClN2O). Retrieved from [Link]

-

NIST. (n.d.). Pyrazine, 2-methoxy-3-methyl-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Methoxy-6-methylpyridazine

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-methoxy-6-methylpyridazine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this heterocyclic compound. Our approach is rooted in scientific integrity, providing not just procedural steps but the causal reasoning behind experimental choices, ensuring a self-validating framework for analysis.

Introduction: The Pyridazine Core in Modern Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a significant scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it a valuable component in the design of novel bioactive molecules.[1][2] Understanding the precise structure and electronic environment of substituted pyridazines is paramount for structure-activity relationship (SAR) studies and rational drug design. ¹H NMR spectroscopy stands as an indispensable tool for this purpose, offering detailed insights into the molecular architecture.

This guide will focus on 3-methoxy-6-methylpyridazine, a derivative with two key substituents that modulate the electronic landscape of the pyridazine ring. The electron-donating methoxy and methyl groups influence the chemical shifts and coupling patterns of the ring protons in a predictable manner, which we will explore in detail.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of 3-methoxy-6-methylpyridazine is anticipated to exhibit distinct signals corresponding to the methoxy protons, the methyl protons, and the two aromatic protons on the pyridazine ring. The chemical shifts (δ) of these protons are primarily influenced by the electron density around them, which is a composite of inductive and resonance effects from the substituents and the inherent electronic nature of the pyridazine ring.[3][4]

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.0 - 7.5 | Doublet (d) | ~9.0 (³J) |

| H-5 | 6.8 - 7.3 | Doublet (d) | ~9.0 (³J) |

| OCH₃ | 3.9 - 4.2 | Singlet (s) | N/A |

| CH₃ | 2.5 - 2.8 | Singlet (s) | N/A |

Justification for Predictions:

-

Aromatic Protons (H-4 and H-5): The pyridazine ring itself is electron-deficient, which generally leads to a downfield shift of its protons compared to benzene.[3][4] However, the electron-donating methoxy and methyl groups counteract this effect to some extent by increasing the electron density on the ring. The two aromatic protons, H-4 and H-5, are ortho to each other, which will result in a strong scalar coupling (³J) typically in the range of 6-9 Hz, leading to two distinct doublets.[5][6] The precise chemical shifts will be influenced by the relative positions of the substituents. The methoxy group at position 3 is expected to exert a stronger shielding effect on the adjacent H-4 proton, while the methyl group at position 6 will similarly shield the H-5 proton.

-

Methoxy Protons (OCH₃): The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. Their chemical shift is expected in the range of 3.9-4.2 ppm, which is typical for methoxy groups attached to aromatic rings.[7]

-

Methyl Protons (CH₃): Similarly, the methyl protons will appear as a singlet, as they lack adjacent protons to couple with. Their chemical shift is anticipated to be in the range of 2.5-2.8 ppm, characteristic of methyl groups on a heteroaromatic ring.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The acquisition of a high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation and the correct setup of the NMR spectrometer.

Part 1: Sample Preparation

A properly prepared NMR sample is crucial for obtaining a high-resolution spectrum with minimal artifacts.[8][9][10][11][12]

Materials:

-

3-methoxy-6-methylpyridazine (5-10 mg)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (0.6-0.7 mL)

-

High-quality 5 mm NMR tube

-

Pasteur pipette

-

Small vial

-

Vortex mixer (optional)

Procedure:

-

Weighing the Sample: Accurately weigh 5-10 mg of 3-methoxy-6-methylpyridazine and place it in a clean, dry vial.

-

Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its convenient residual solvent peak for referencing.[9]

-

Ensuring Homogeneity: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is essential for sharp NMR signals.[9]

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Avoid any solid particles, as they can degrade the spectral quality.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Part 2: NMR Spectrometer Setup and Data Acquisition

The following is a generalized procedure for a modern Fourier-transform NMR spectrometer. Specific commands and steps may vary depending on the instrument's manufacturer and software.[13][14][15][16][17]

Instrument:

-

400 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the sample changer or directly into the magnet.

-

Locking: The spectrometer will lock onto the deuterium signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The probe is tuned to the ¹H frequency to ensure maximum signal reception.

-

Setting Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H spectrum.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

-

-

Acquisition: Start the acquisition. The free induction decay (FID) signal will be collected.

-

Data Processing:

-

Fourier Transform: The FID is converted into a frequency-domain spectrum through a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak (CHCl₃ in CDCl₃ at 7.26 ppm).

-

Integration: The area under each peak is integrated to determine the relative number of protons.

-

Spectral Analysis and Interpretation

The processed ¹H NMR spectrum of 3-methoxy-6-methylpyridazine would be analyzed as follows:

Figure 1: Molecular structure of 3-methoxy-6-methylpyridazine.

-

Signal 1 (Doublet, ~7.0-7.5 ppm, 1H): This signal is assigned to the H-4 proton . Its doublet nature arises from the coupling to the adjacent H-5 proton.

-

Signal 2 (Doublet, ~6.8-7.3 ppm, 1H): This signal corresponds to the H-5 proton , appearing as a doublet due to coupling with H-4. The coupling constant for both doublets should be identical.

-

Signal 3 (Singlet, ~3.9-4.2 ppm, 3H): This sharp singlet with an integration of 3H is unequivocally assigned to the methoxy (OCH₃) protons .

-

Signal 4 (Singlet, ~2.5-2.8 ppm, 3H): This singlet, integrating to 3H, is assigned to the methyl (CH₃) protons .

Figure 2: Predicted splitting patterns for the protons of 3-methoxy-6-methylpyridazine.

Conclusion

The ¹H NMR spectrum of 3-methoxy-6-methylpyridazine provides a clear and unambiguous fingerprint of its molecular structure. By understanding the fundamental principles of chemical shifts and coupling constants, and by following rigorous experimental protocols, researchers can confidently elucidate the structure of this and other related heterocyclic compounds. This guide serves as a comprehensive resource, blending theoretical knowledge with practical application, to empower scientists in their pursuit of novel chemical entities.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

- Keeler, J. (2010). Understanding NMR Spectroscopy. 2nd ed. Wiley.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd ed. Elsevier.

- Contreras, R. H., et al. "Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines." Journal of the American Chemical Society.

- Pennsylvania State University NMR Facility. Acquiring 1H NMR spectrum (Quick instructions for Topspin).

- Georgia Gwinnett College.

- University of Maryland.

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Elsevier. Nmr spectroscopy print books and ebooks. [Link]

-

Ohio State University. Great resources for learning NMR (Nuclear Magnetic Resonance). [Link]

- Rayner, P. J., et al. "Steric and electronic effects on the 1H hyperpolarisation of substituted pyridazines by signal amplification by reversible exchange." Magnetic Resonance in Chemistry.

- Khan Academy.

- Abraham, R. J., & Siverns, T. M. "1H chemical shifts in NMR. Part 18.

- Shkurko, O. P., et al. "Quantitative determination of the electronic effects of 3- and 4-pyridazinyl groups from NMR spectral data for isomeric aminophenyl- and phenylpyridazines." Chemistry of Heterocyclic Compounds.

-

Study.com. "Why para aromatic has a low J constant and why ortho has high J constant?" [Link]

- University of Texas Health Science Center at San Antonio.

- Besada, P., et al. "Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones." Magnetic Resonance in Chemistry.

- Martin, G. E. "Chapter 5: Acquiring 1 H and 13 C Spectra.

- Sayeeda, Z., et al. "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Metabolites.

- Meanwell, N. A. "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research.

- Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18.

- Sayeeda, Z. "Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning." ERA - University of Alberta.

- Marek, R., et al. "Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds." The Journal of Physical Chemistry A.

- The Organic Chemistry Tutor. "Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving." YouTube.

- Katritzky, A. R., et al. "1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry.

- Valigura, D., et al. "Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra of Cu4OBr n Cl(6−n)(4-Mepy)4 complexes." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Meanwell, N. A. "The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery." Blumberg Institute.

- Abraham, R. J., et al. "The proton resonance spectra of heterocycles. Part VIII. Substituent effects on coupling constants in bicyclic heteroaromatic compounds and the prediction of chemical shifts from coupling constants." Journal of the Chemical Society, Perkin Transactions 2.

-

ResearchGate. "How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum ?" [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. blumberginstitute.org [blumberginstitute.org]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. organomation.com [organomation.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. scribd.com [scribd.com]

- 13. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 14. commons.ggc.edu [commons.ggc.edu]

- 15. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 16. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 17. books.rsc.org [books.rsc.org]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-Methoxy-6-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the anticipated ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-methoxy-6-methylpyridazine. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes data from seminal studies on substituted pyridazine congeners and employs established principles of NMR spectroscopy to predict and rationalize the chemical shifts for each carbon atom. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development for the structural elucidation and characterization of this and related heterocyclic compounds.

Introduction: The Significance of 3-Methoxy-6-methylpyridazine and NMR Spectroscopy

3-Methoxy-6-methylpyridazine, with the chemical formula C₆H₈N₂O and CAS Number 17644-83-6, is a disubstituted pyridazine derivative.[1][2][3] The pyridazine core is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The precise characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful analytical techniques for the unambiguous determination of molecular structure. Specifically, ¹³C NMR provides a unique fingerprint of the carbon skeleton of a molecule, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment.

This guide will delve into the theoretical underpinnings of the ¹³C NMR spectrum of 3-methoxy-6-methylpyridazine, providing predicted chemical shifts and a thorough explanation of the substituent effects that govern these values.

Predicted ¹³C NMR Chemical Shifts and Rationale

The prediction of ¹³C NMR chemical shifts in 3-methoxy-6-methylpyridazine is based on the analysis of substituent effects on the pyridazine ring. The methoxy (-OCH₃) group at the C-3 position is an electron-donating group (EDG) through resonance and electron-withdrawing through induction, with the resonance effect typically dominating for aromatic systems. The methyl (-CH₃) group at the C-6 position is a weak electron-donating group through hyperconjugation and induction.

A systematic investigation of the ¹³C NMR spectra of various 3,6-disubstituted pyridazines has provided a robust framework for understanding how different substituents influence the chemical shifts of the ring carbons.[4][5][6] Based on these established principles, the following chemical shifts for 3-methoxy-6-methylpyridazine are predicted.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-Methoxy-6-methylpyridazine

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-3 | ~162 | Directly attached to the electronegative oxygen of the methoxy group, leading to a significant downfield shift. This carbon is also part of a polarized C=N bond. |

| C-6 | ~158 | Attached to the methyl group and a nitrogen atom. The electron-donating nature of the methyl group causes a slight upfield shift compared to an unsubstituted C-6, but the adjacent nitrogen keeps it significantly downfield. |

| C-4 | ~118 | Experiences a significant upfield shift due to the strong electron-donating resonance effect of the para-methoxy group. |

| C-5 | ~125 | Influenced by the meta-methoxy group and the ortho-methyl group. The effect of the methoxy group at the meta position is weaker than at the ortho and para positions. The methyl group provides a minor shielding effect. |

| -OCH₃ | ~54 | Typical chemical shift for a methoxy group attached to an aromatic ring.[7] |

| -CH₃ | ~21 | Typical chemical shift for a methyl group attached to an sp²-hybridized carbon of a heterocyclic ring. |

The Causality Behind Substituent Effects

The electronic nature of the methoxy and methyl groups dictates the electron density at each carbon atom of the pyridazine ring, which in turn governs the ¹³C NMR chemical shifts.

-

Methoxy Group (-OCH₃) at C-3: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the pyridazine ring through the π-system (resonance effect). This increases the electron density, particularly at the ortho (C-4) and para (C-6, though C-6 is substituted) positions, causing an upfield (shielding) effect. Concurrently, the high electronegativity of the oxygen atom withdraws electron density through the σ-bond (inductive effect), which has a deshielding effect. For the methoxy group, the resonance effect is generally stronger and more influential on the ring carbons.

-

Methyl Group (-CH₃) at C-6: The methyl group is a weak electron-donating group. It donates electron density through hyperconjugation and induction, leading to a slight shielding (upfield shift) of the attached carbon (C-6) and other ring carbons.

The interplay of these effects results in the predicted chemical shifts presented in Table 1. The significant upfield shift of C-4 is a classic indicator of a strong electron-donating group at the C-3 position in a pyridazine ring.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To experimentally validate the predicted chemical shifts, the following protocol for acquiring a ¹³C NMR spectrum of 3-methoxy-6-methylpyridazine is recommended.

Objective: To obtain a high-resolution ¹³C NMR spectrum of 3-methoxy-6-methylpyridazine for structural confirmation.

Materials:

-

3-methoxy-6-methylpyridazine sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the 3-methoxy-6-methylpyridazine sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a common choice for non-polar to moderately polar compounds).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

-

¹³C NMR Spectrum Acquisition:

-

Set up a standard proton-decoupled ¹³C NMR experiment.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Spectral width: ~200-250 ppm

-

Number of scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample concentration and spectrometer sensitivity.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.